molecular formula C9H13O5P B14458546 Phosphonic acid, [3-(2-furanyl)-1-hydroxy-2-propenyl]-, dimethyl ester CAS No. 66407-47-4

Phosphonic acid, [3-(2-furanyl)-1-hydroxy-2-propenyl]-, dimethyl ester

Cat. No.: B14458546
CAS No.: 66407-47-4
M. Wt: 232.17 g/mol
InChI Key: NROBREGWPDWSHZ-UHFFFAOYSA-N
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Description

Phosphonic acid, [3-(2-furanyl)-1-hydroxy-2-propenyl]-, dimethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a furan ring through a hydroxypropenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [3-(2-furanyl)-1-hydroxy-2-propenyl]-, dimethyl ester typically involves the Michaelis-Arbuzov reaction. This reaction involves the conversion of a trialkyl phosphite to a phosphonate ester using an alkyl halide. For example, trimethyl phosphite can be reacted with methyl iodide to form dimethyl methylphosphonate .

Industrial Production Methods

Industrial production of phosphonic acid derivatives often employs large-scale Michaelis-Arbuzov reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, the use of catalysts and controlled reaction environments can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [3-(2-furanyl)-1-hydroxy-2-propenyl]-, dimethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phosphonic acid, [3-(2-furanyl)-1-hydroxy-2-propenyl]-, dimethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphonic acid, [3-(2-furanyl)-1-hydroxy-2-propenyl]-, dimethyl ester involves its interaction with molecular targets through its phosphonic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, making it a versatile ligand in various biochemical and chemical processes. The compound’s ability to mimic phosphate groups allows it to interfere with enzymatic activities and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, [3-(2-furanyl)-1-hydroxy-2-propenyl]-, dimethyl ester is unique due to its furan ring and hydroxypropenyl linkage, which provide distinct chemical and biological properties compared to other phosphonic acid derivatives. This structural uniqueness allows for specific interactions and applications that are not possible with simpler phosphonates .

Properties

CAS No.

66407-47-4

Molecular Formula

C9H13O5P

Molecular Weight

232.17 g/mol

IUPAC Name

1-dimethoxyphosphoryl-3-(furan-2-yl)prop-2-en-1-ol

InChI

InChI=1S/C9H13O5P/c1-12-15(11,13-2)9(10)6-5-8-4-3-7-14-8/h3-7,9-10H,1-2H3

InChI Key

NROBREGWPDWSHZ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(C=CC1=CC=CO1)O)OC

Origin of Product

United States

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